molecular formula C32H30N2O4 B1673249 Hinnuliquinone CAS No. 78860-37-4

Hinnuliquinone

Cat. No.: B1673249
CAS No.: 78860-37-4
M. Wt: 506.6 g/mol
InChI Key: HJSNPRGJVAICCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hinnuliquinone is an anti-HIV Agent.

Scientific Research Applications

Antiviral Properties

HIV-1 Protease Inhibition
Hinnuliquinone has been identified as a potent inhibitor of HIV-1 protease, an essential enzyme for the replication of the HIV virus. Studies have demonstrated that this compound exhibits inhibitory activity against both wild-type and drug-resistant strains of HIV-1 protease, with inhibition constants (K(i)) of 0.97 µM and 1.25 µM respectively . The significance of its C2-symmetry is crucial for its binding efficacy and overall activity against the protease .

Mechanism of Action
Crystallographic analyses have provided insights into how this compound binds to the active site of HIV-1 protease. This binding disrupts the enzyme's function, preventing the maturation of viral proteins necessary for viral replication . Such mechanisms highlight the compound's potential as a lead candidate for developing new antiretroviral therapies, especially in light of increasing drug resistance observed in HIV treatment .

Case Studies and Research Findings

Several studies have explored the antiviral capabilities of this compound and related compounds derived from fungal sources. Below is a summary of key findings:

StudyFindingsReference
Inhibition of HIV-1 Protease This compound showed significant inhibition against wild-type and resistant strains with K(i) values indicating strong binding affinity.
Fungal Metabolites Screening Research indicates that metabolites from fungi like Chaetomium globosum can yield compounds with similar or enhanced activity against HIV-1 targets.
Structural Insights Crystallography revealed that the symmetrical structure of this compound is critical for its interaction with HIV-1 protease, suggesting avenues for structural modifications to improve efficacy.

Broader Implications in Medicinal Chemistry

The exploration of this compound extends beyond antiviral applications. Its unique structure positions it as a candidate for further pharmacological studies aimed at discovering novel therapeutic agents against various diseases.

Potential in Cancer Therapy
While primarily studied for its antiviral properties, the structural characteristics of this compound may also lend themselves to investigations into anticancer activities. Similar compounds have shown promise in inhibiting tumor growth across various cancer cell lines . Continued research may reveal additional therapeutic applications.

Properties

CAS No.

78860-37-4

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-7-31(3,4)29-21(17-13-9-11-15-19(17)33-29)23-25(35)27(37)24(28(38)26(23)36)22-18-14-10-12-16-20(18)34-30(22)32(5,6)8-2/h7-16,33-35,38H,1-2H2,3-6H3

InChI Key

HJSNPRGJVAICCM-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hinnuliquinone;  L-767827;  L 767827;  L767827; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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